molecular formula C17H17N3O3S B268842 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide

3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide

Numéro de catalogue B268842
Poids moléculaire: 343.4 g/mol
Clé InChI: YIJWYWXWINYUCA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide, also known as CCT251545, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. This compound has shown promising results in preclinical studies and is currently being investigated for its mechanism of action, biochemical and physiological effects, and future directions for research.

Mécanisme D'action

The mechanism of action of 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide involves the inhibition of the protein kinase PAK4. PAK4 is a key regulator of cell migration, invasion, and survival, and is overexpressed in many types of cancer. Inhibition of PAK4 by 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide leads to decreased cancer cell growth and increased sensitivity to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide has been shown to have a selective inhibitory effect on PAK4, with minimal effects on other protein kinases. This selectivity is important for minimizing off-target effects and reducing toxicity. In addition, 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide has been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue distribution.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide in lab experiments is its selectivity for PAK4, which allows for targeted inhibition of this protein kinase. However, one limitation is that 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.

Orientations Futures

There are several potential future directions for research on 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide. One area of interest is the development of combination therapies that include 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide and other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is the investigation of 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide in other types of cancer, such as breast and lung cancer. Additionally, further studies are needed to determine the safety and efficacy of 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide in humans, and to identify any potential side effects or toxicity.

Méthodes De Synthèse

The synthesis of 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide involves a multi-step process that starts with the reaction of furan-2-carbaldehyde with 2-aminobenzamide to form an imine intermediate. The imine is then reduced with sodium borohydride to form the corresponding amine. The amine is then reacted with cyclopropyl isocyanate and thiourea to form the final product, 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide.

Applications De Recherche Scientifique

3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide has been studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that this compound inhibits the growth of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Propriétés

Nom du produit

3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide

Formule moléculaire

C17H17N3O3S

Poids moléculaire

343.4 g/mol

Nom IUPAC

3-(cyclopropanecarbonylcarbamothioylamino)-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C17H17N3O3S/c21-15(18-10-14-5-2-8-23-14)12-3-1-4-13(9-12)19-17(24)20-16(22)11-6-7-11/h1-5,8-9,11H,6-7,10H2,(H,18,21)(H2,19,20,22,24)

Clé InChI

YIJWYWXWINYUCA-UHFFFAOYSA-N

SMILES

C1CC1C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3

SMILES canonique

C1CC1C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.